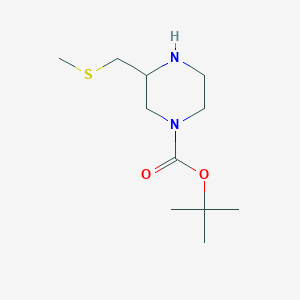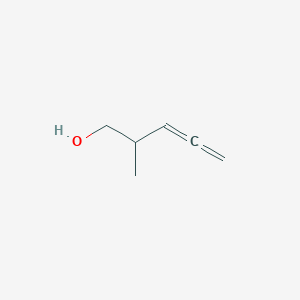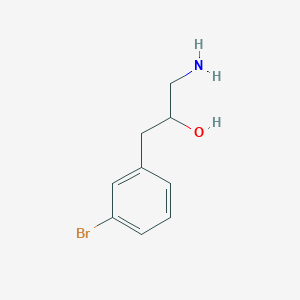![molecular formula C6H8O3S B13597804 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione is a bicyclic compound containing a sulfur atom bridge. It is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione typically involves the oxidation of 2-thiabicyclo[2.2.1]heptane. One common method is treating 2-thiabicyclo[2.2.1]heptane with hydrogen peroxide, which results in the formation of diastereomeric sulfoxides. These sulfoxides can then be further oxidized using peracetic acid to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents for this compound.
Substitution: Halogenation reactions could be performed using reagents like bromine or chlorine.
Major Products Formed
Oxidation: The major product formed from the oxidation of 2-thiabicyclo[2.2.1]heptane is this compound.
Reduction and Substitution: Specific products from reduction and substitution reactions would depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It could be used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione involves its reactivity with oxidizing agents. The sulfur atom in the bicyclic structure is particularly reactive, allowing for the formation of sulfoxides and sulfones through oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiabicyclo[2.2.1]heptane: The precursor to 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms in the bridge, used in different chemical reactions.
Uniqueness
2lambda6-Thiabicyclo[22
Eigenschaften
Molekularformel |
C6H8O3S |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-one |
InChI |
InChI=1S/C6H8O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4,6H,1-3H2 |
InChI-Schlüssel |
ITNLPICSBLJTHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)C1S(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)




